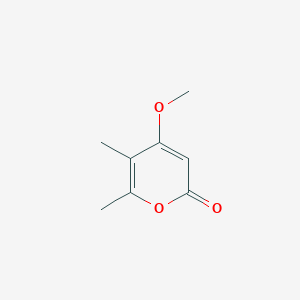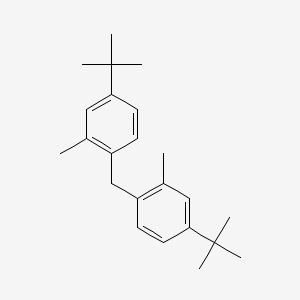
2-Methylphthalazin-2-ium perchlorate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methylphthalazin-2-ium perchlorate is a chemical compound with the molecular formula C9H9N2ClO4 It is a perchlorate salt of 2-methylphthalazin-2-ium, which is a derivative of phthalazine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-methylphthalazin-2-ium perchlorate typically involves the reaction of 2-methylphthalazine with perchloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired perchlorate salt. The general reaction can be represented as follows:
[ \text{C}_9\text{H}_9\text{N}_2 + \text{HClO}_4 \rightarrow \text{C}_9\text{H}_9\text{N}_2\text{ClO}_4 ]
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process would require careful handling of perchloric acid due to its highly reactive and potentially hazardous nature. The product is then purified through recrystallization or other suitable purification techniques to obtain the desired compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methylphthalazin-2-ium perchlorate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state derivatives, while reduction may produce lower oxidation state compounds.
Wissenschaftliche Forschungsanwendungen
2-Methylphthalazin-2-ium perchlorate has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other chemical compounds.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a model compound for drug development.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
Wirkmechanismus
The mechanism of action of 2-methylphthalazin-2-ium perchlorate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in biochemical pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular responses.
Altering Cellular Processes: Affecting processes such as cell signaling, metabolism, and gene expression.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phthalazine: The parent compound of 2-methylphthalazin-2-ium, with similar structural features but different chemical properties.
2-Methylphthalazine: A closely related compound with a similar structure but without the perchlorate group.
Other Phthalazin-2-ium Salts: Compounds with different counterions but similar core structures.
Uniqueness
2-Methylphthalazin-2-ium perchlorate is unique due to the presence of the perchlorate group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications and research studies.
Eigenschaften
CAS-Nummer |
63858-87-7 |
|---|---|
Molekularformel |
C9H9ClN2O4 |
Molekulargewicht |
244.63 g/mol |
IUPAC-Name |
2-methylphthalazin-2-ium;perchlorate |
InChI |
InChI=1S/C9H9N2.ClHO4/c1-11-7-9-5-3-2-4-8(9)6-10-11;2-1(3,4)5/h2-7H,1H3;(H,2,3,4,5)/q+1;/p-1 |
InChI-Schlüssel |
KWPAKVOXPJBAQR-UHFFFAOYSA-M |
Kanonische SMILES |
C[N+]1=CC2=CC=CC=C2C=N1.[O-]Cl(=O)(=O)=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


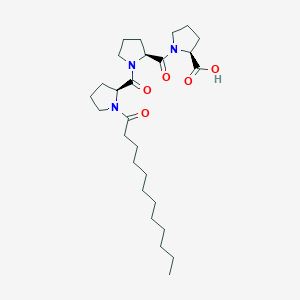
![2-Butyl-2,3-dihydro-1H-[1,2,4]triazolo[1,2-a]pyridazine-5,8-dione](/img/structure/B14495135.png)
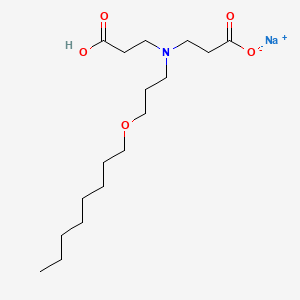
![5-{[4-(Dimethylamino)phenyl]sulfanyl}pyridin-2-amine](/img/structure/B14495156.png)
![5-[(4-Aminophenoxy)methyl]-1,3-oxazolidine-2-thione](/img/structure/B14495164.png)
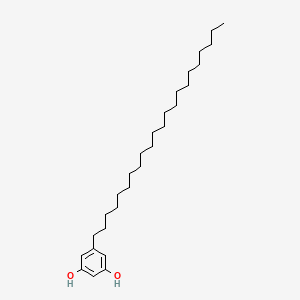
![4-[(Z)-(4-Methoxyphenyl)-ONN-azoxy]phenyl 3-chloropropanoate](/img/structure/B14495186.png)
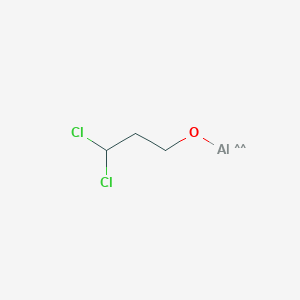
![(1,2,5-Oxadiazole-3,4-diyl)bis[(4-bromophenyl)methanone]](/img/structure/B14495195.png)
